[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol
Overview
Description
[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chlorobenzyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, where they are used as building blocks for various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2-Chloro-benzyl)-piperidine]. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in treating various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Piperidine: A basic structure similar to [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol but without the chlorobenzyl and methanol groups.
Piperidine-3-carboxylic acid: Another derivative with a carboxylic acid group instead of the methanol group.
Piperidine-4-carboxylic acid: Similar to piperidine-3-carboxylic acid but with the carboxylic acid group at a different position.
Uniqueness: The presence of the chlorobenzyl and methanol groups in this compound imparts unique chemical and biological properties to the compound. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-6-2-1-5-12(13)9-15-7-3-4-11(8-15)10-16/h1-2,5-6,11,16H,3-4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURXIJGANSXOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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